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Introduction

The budding yeast cyclin-dependent kinase (CDK) Burl, in complex with its cyclin Bur2, is a
crucial regulator of transcription elongation and other essential cellular processes. As a
homolog of the human CDK9, the catalytic subunit of the positive transcription elongation factor
b (P-TEFb), Burl plays a pivotal role in coordinating the phosphorylation of key substrates to
ensure proper gene expression and maintain genome integrity. This technical guide provides a
comprehensive overview of the known substrates and interacting partners of the Burl-Bur2
kinase complex, detailing the experimental methodologies used to identify these interactions
and presenting available quantitative data. Furthermore, this guide includes visualizations of
the pertinent signaling pathways and experimental workflows to facilitate a deeper
understanding of the Burl regulatory network.

Core Functions of the Burl-Bur2 Kinase Complex

The Burl-Bur2 complex is implicated in a multitude of cellular processes, primarily centered
around the regulation of gene transcription. Its functions include:

» Transcription Elongation: Burl is a key factor in promoting the transition from transcription
initiation to productive elongation. It is recruited to the coding regions of actively transcribed
genes and its kinase activity is essential for this process.[1][2]
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o Histone Modification: The Burl-Bur2 complex is intricately linked to the regulation of histone
modifications that are critical for chromatin structure and gene expression. It is required for
the monoubiquitination of histone H2B on lysine 123 (H2Bub1l) by the Rad6/Brel complex,
which in turn is a prerequisite for the methylation of histone H3 on lysines 4 and 79 (H3K4me
and H3K79me).[3] Furthermore, Burl-Bur2 is involved in the methylation of histone H3 on
lysine 36 (H3K36me) by the Set2 methyltransferase.[4]

o Cell Cycle Progression: Recent evidence has uncovered a role for Burl in vacuole-mediated
cell cycle progression, functioning in concert with the Target of Rapamycin Complex 1
(TORC1) pathway.[5][6][7]

Known Substrates of Burl Kinase

The diverse functions of Burl are executed through the phosphorylation of a specific set of
substrate proteins. The following table summarizes the key known substrates of Burl and the
identified phosphorylation sites.
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Phosphorylation
Site(s)

Substrate

Functional
Consequence of References

Phosphorylation

C-terminal repeat

Sptb .
(CTR) domain

Phosphorylation of the
Spt5 CTR by Burl is
crucial for the
recruitment of the
Pafl complex to
elongating RNA
Polymerase Il. This [BlI9][10][11]
recruitment is

essential for

downstream histone

modifications and

proper transcription

elongation.

Serine 5 of the
Rpbl (CTD) heptapeptide repeat

(in vitro)

While Burl can
phosphorylate the C-
terminal domain
(CTD) of the largest
subunit of RNA
Polymerase Il, Rpb1,
in vitro, its significance  [1]
as a major in vivo
CTD kinase is
debated. Some
studies suggest it may
play a role in early

elongation.
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Phosphorylation of the
E2 ubiquitin-
conjugating enzyme

Rad6 Serine 120 Rad6 by Burl is [3]
required for its role in
histone H2B

monoubiquitination.

Burl directly

phosphorylates the
S560, T568, T570, ]
AGC kinase Sch9, a
T574, T575, S709,
Sch9 key effector of the [5I617L2][13]

T710, S711, 1721,

TORC1 pathway, to
T723, S726

regulate cell cycle

progression.

Key Interacting Proteins of the Burl-Bur2 Complex

The Burl-Bur2 complex functions within a larger network of interacting proteins that modulate
its activity and recruit it to its sites of action. The table below details some of the key interacting
partners.
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Interacting
Protein/Complex

Nature of
Interaction

Functional
References
Relevance

Bur2

Cyclin partner

Bur2 is the essential
cyclin partner that

yemp . [14]
binds to and activates

Burl kinase.

Pafl Complex

Genetic and physical

interactions

Burl-Bur2 is required
for the recruitment of
the Pafl complex to
transcribed genes, a
iy . [41[15][16][17]
critical step in
coupling transcription
elongation with

histone modification.

Ctk1

Genetic interactions

Burl and Ctk1,

another CDK involved

in transcription

elongation, show

synthetic genetic
interactions, ]
suggesting they have
related but distinct
functions in regulating

RNA Polymerase Il.

Spt4/Spt5 (DSIF)

Genetic and physical

interactions

Burl genetically and
physically interacts
with the Spt4/Spt5
: [1][18]
complex, and Spt5 is
a major substrate of

Burl.

Fcpl

Genetic interactions

Genetic interactions [18]
between BURL1 and

FCP1, which encodes

a CTD phosphatase,

further link Burl to the
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regulation of Rpb1
CTD phosphorylation.

Set2 Genetic interactions

Burl shows genetic
interactions with Set2,

the histone H3K36
methyltransferase, [14]
consistent with its role

in regulating this

histone mark.

Replication Protein A

Physical interaction
(RPA)

The C-terminal
domain of Burl
interacts directly with
RPA, suggesting a
role for Burl in the
DNA damage
response and
maintenance of

genome stability.

Signaling Pathways and Interaction Networks

The following diagrams, generated using the DOT language for Graphviz, illustrate the key

signaling pathways and protein-protein interactions involving the Burl-Bur2 complex.
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Caption: A simplified diagram of BUR1 signaling pathways in transcription and cell cycle
control.

Caption: A network map of BUR1's key substrates and interacting proteins.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to identify and
characterize BUR1 substrates and interacting proteins.
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Co-Immunoprecipitation (Co-IP) from Yeast Cells to
Identify BUR1 Interactors

This protocol is designed to isolate Burl-containing protein complexes from yeast cell lysates.
Materials:

e Yeast strain expressing an epitope-tagged Burl (e.g., Burl-HA, Burl-FLAG).

» YPD or appropriate selective media.

¢ Lysis Buffer: 50 mM Tris-HCI pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, 1 mM
DTT, 1 mM PMSF, and 1x Protease Inhibitor Cocktail.

o Wash Buffer: Lysis buffer with 0.1% Triton X-100.
o Elution Buffer: 2x SDS-PAGE sample buffer.
» Anti-epitope tag antibody (e.g., anti-HA, anti-FLAG).
e Protein A/G magnetic beads.
¢ Glass beads (0.5 mm).
» Bead beater.
» Refrigerated centrifuge.
o Western blotting equipment and reagents.
Procedure:
» Yeast Culture and Harvest:
o Grow a 50 mL culture of the yeast strain to an OD600 of 0.8-1.0.

o Harvest cells by centrifugation at 3,000 x g for 5 minutes at 4°C.
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o Wash the cell pellet once with ice-cold water and resuspend in 1 mL of ice-cold Lysis
Buffer.

e Cell Lysis:

Transfer the cell suspension to a 2 mL screw-cap tube containing an equal volume of

[¢]

glass beads.

[¢]

Disrupt the cells by bead beating for 5 cycles of 1 minute on and 1 minute on ice.

[e]

Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.

o

Transfer the supernatant (whole-cell extract) to a new pre-chilled tube.
e Immunoprecipitation:
o Determine the protein concentration of the whole-cell extract using a Bradford assay.

o Incubate 1-2 mg of total protein with 2-5 pg of the specific antibody for 2-4 hours at 4°C
with gentle rotation.

o Add 30 pL of pre-washed Protein A/G magnetic beads and incubate for another 1-2 hours
at 4°C.

e Washing:
o Pellet the beads using a magnetic stand and discard the supernatant.
o Wash the beads three times with 1 mL of ice-cold Wash Buffer.

e Elution and Analysis:

o Elute the protein complexes by resuspending the beads in 50 L of 2x SDS-PAGE sample
buffer and heating at 95°C for 5 minutes.

o Analyze the eluate by SDS-PAGE and Western blotting using antibodies against Burl and
putative interacting proteins.
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In Vitro Kinase Assay for BUR1 Activity

This protocol describes how to measure the kinase activity of immunoprecipitated Burl on a
recombinant substrate.

Materials:

Immunoprecipitated Burl-Bur2 complex (from Co-IP protocol, but eluted with a non-
denaturing buffer or used directly on beads).

Recombinant substrate protein (e.g., GST-Spt5-CTR, GST-Rpb1-CTD).

Kinase Assay Buffer: 20 mM HEPES-KOH pH 7.6, 10 mM MgCI2, 1 mM DTT, 100 uM ATP.

[y-32P]ATP (10 pCi/pL).

2x SDS-PAGE sample buffer.

SDS-PAGE and autoradiography equipment.
Procedure:
e Prepare Immunoprecipitated Kinase:

o Perform immunoprecipitation of epitope-tagged Burl as described in the Co-IP protocol,
but wash the beads twice with Kinase Assay Buffer without ATP.

» Kinase Reaction:
o Resuspend the beads in 20 pL of Kinase Assay Buffer.
o Add 1-2 ug of the recombinant substrate protein.
o Initiate the reaction by adding 1 L of [y-32P]ATP.
o Incubate the reaction at 30°C for 30 minutes with gentle agitation.

e Stop Reaction and Analyze:
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o Stop the reaction by adding 20 pL of 2x SDS-PAGE sample buffer and heating at 95°C for
5 minutes.

o Separate the proteins by SDS-PAGE.

o Dry the gel and expose it to a phosphor screen or X-ray film to visualize the
phosphorylated substrate.

Chromatin Immunoprecipitation (ChlIP) for BUR1
Localization

This protocol is for determining the genomic localization of Burl in yeast.
Materials:

e Yeast strain expressing epitope-tagged Burl.

e YPD medium.

o Formaldehyde (37% solution).

e Glycine (2.5 M).

e ChIP Lysis Buffer: 50 mM HEPES-KOH pH 7.5, 140 mM NaCl, 1 mM EDTA, 1% Triton X-
100, 0.1% sodium deoxycholate, 1 mM PMSF, and 1x Protease Inhibitor Cocktail.

e Sonication Buffer: 50 mM HEPES-KOH pH 7.5, 140 mM NaCl, 1 mM EDTA, 1% Triton X-
100, 0.1% sodium deoxycholate, 0.1% SDS, 1 mM PMSF, and 1x Protease Inhibitor
Cocktail.

e ChIP Wash Buffers (Low Salt, High Salt, LiCl, TE).
e Elution Buffer: 50 mM Tris-HCI pH 8.0, 10 mM EDTA, 1% SDS.
e Proteinase K.

o Phenol:Chloroform:lsoamyl Alcohol.
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Ethanol.

Anti-epitope tag antibody.

Protein A/G magnetic beads.

Sonicator.

gPCR machine and reagents.

Procedure:

e Cross-linking and Cell Harvest:

[¢]

Grow a 50 mL yeast culture to an OD600 of 0.8.

[e]

Add formaldehyde to a final concentration of 1% and incubate for 15 minutes at room
temperature.

[e]

Quench the cross-linking by adding glycine to a final concentration of 125 mM and
incubating for 5 minutes.

[e]

Harvest cells by centrifugation and wash twice with ice-cold TBS.

e Chromatin Preparation:

o Resuspend the cell pellet in 600 pL of ChIP Lysis Buffer and lyse the cells with glass
beads.

o Pellet the spheroplasts and resuspend in 300 uL of Sonication Buffer.

o Sonicate the chromatin to an average fragment size of 200-500 bp.

o Clarify the sonicated chromatin by centrifugation.

e Immunoprecipitation:

o Incubate a fraction of the chromatin with 2-5 pg of the specific antibody overnight at 4°C.
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o Add pre-washed Protein A/G magnetic beads and incubate for 2 hours at 4°C.

e Washing and Elution:

o Wash the beads sequentially with Low Salt Wash Buffer, High Salt Wash Buffer, LiCl Wash
Buffer, and twice with TE Buffer.

o Elute the chromatin by incubating the beads in Elution Buffer at 65°C for 15 minutes.
e Reverse Cross-linking and DNA Purification:

o Reverse the cross-links by incubating the eluate at 65°C for at least 6 hours.

o Treat with RNase A and Proteinase K.

o Purify the DNA using phenol:.chloroform extraction and ethanol precipitation.
e Analysis:

o Analyze the enrichment of specific genomic loci by gPCR using primers for target and
control regions.

Conclusion

The Burl-Bur2 kinase complex is a central regulator of transcription elongation and plays
important roles in histone modification and cell cycle control. Its activity is tightly controlled
through its interaction with its cyclin partner, Bur2, and a network of other regulatory proteins.
The phosphorylation of key substrates, including Spt5, Rad6, and Sch9, mediates the diverse
functions of Burl. The experimental protocols provided in this guide offer a starting point for
researchers aiming to further investigate the intricate roles of this essential kinase. Future
studies employing quantitative proteomics and advanced biochemical techniques will
undoubtedly uncover additional substrates and interacting partners, further refining our
understanding of the Burl-centered regulatory network and its potential as a target for
therapeutic intervention.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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